Geosmin

Description

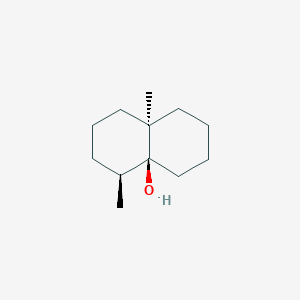

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUXFOGCDVKGO-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@@]1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024112 | |

| Record name | Geosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19700-21-1 | |

| Record name | Geosmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19700-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geosmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019700211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4S-(4α,4aα,8aβ)]-octahydro-4,8a-dimethyl-4a(2H)-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEOSMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYW912WXJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Geosmin Biosynthesis: Mechanisms, Enzymes, and Genetic Regulation

Biosynthetic Pathways of Geosmin Production

The biosynthesis of this compound, like other terpenoids, originates from central metabolic pathways that generate C5 isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). chalmers.seplos.org These C5 units are then assembled by isoprenyl transferases to form longer chain precursors, such as the C15 farnesyl diphosphate (FPP), which is the direct precursor for this compound. wikipedia.orgnih.govchalmers.seresearchgate.netwikipedia.org The primary pathways for IPP and DMAPP synthesis are the Methylerythritol-4-Phosphate (MEP) pathway and the Mevalonate (B85504) (MVA) pathway. nih.govchalmers.secore.ac.ukresearchgate.netnih.govchalmers.se

Isoprenoid Pathway Precursors (Farnesyl Diphosphate)

Farnesyl diphosphate (FPP) serves as the universal precursor for all sesquiterpenes, a large class of C15 isoprenoids. nih.govresearchgate.netwikipedia.org FPP is synthesized from the condensation of IPP and DMAPP units, which are supplied by either the MEP or MVA pathways. chalmers.seplos.org The conversion of FPP is the committed step in this compound biosynthesis.

Methylerythritol-4-Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is a significant route for isoprenoid precursor biosynthesis in many bacteria, including prominent this compound producers like Streptomyces and cyanobacteria. researchgate.netnih.govasm.orgcore.ac.uk This pathway initiates with the condensation of glyceraldehyde 3-phosphate and pyruvate, leading through a series of enzymatic steps to the formation of IPP and DMAPP. nih.gov A key intermediate specific to this pathway is 2-C-methyl-D-erythritol 4-phosphate (MEP). nih.govnih.govwikipedia.org Research, including studies using labeled precursors, has indicated the predominance of the MEP pathway over the MVA route in Streptomyces for the synthesis of essential isoprenoids, and it plays a role in this compound production. nih.govcore.ac.uk

Mevalonate (MVA) Pathway

The MVA pathway is an alternative route for the biosynthesis of IPP and DMAPP, utilized by various organisms, including some bacteria, archaea, and eukaryotes. nih.govchalmers.seresearchgate.netnih.govchalmers.se Myxobacteria, for instance, use the MVA pathway as a major route for synthesizing isoprenoid compounds, including this compound. researchgate.netnih.govasm.org In Streptomyces, while the MEP pathway is primary for essential isoprenoids, the MVA pathway may be involved in the production of specialized secondary metabolites and contribute to this compound synthesis, particularly during the stationary growth phase. researchgate.netnih.govasm.org Mevalonic acid (mevalonate) is a central intermediate in this pathway. wikipedia.orgctdbase.org

Leucine-Dependent Pathways

In some microorganisms, such as myxobacteria, alternative metabolic routes can contribute to the pool of isoprenoid precursors. A minor pathway in myxobacteria has been observed to start with L-leucine, feeding intermediates via dimethylacrylyl coenzyme A into 3-hydroxy-3-methylglutaryl-CoA, which is a precursor for the MVA pathway. nih.govasm.org This establishes an indirect link between leucine (B10760876) metabolism and this compound biosynthesis by supplementing the MVA pathway with necessary building blocks in these specific organisms. nih.govasm.org

This compound Synthase (geoA): Structure, Function, and Catalysis

This compound is produced from farnesyl diphosphate (FPP) through the action of a single, dedicated enzyme known as this compound synthase, encoded by the geoA gene. wikipedia.orgnih.govchalmers.seresearchgate.netwikipedia.org This enzyme is classified as a bifunctional terpene synthase, meaning it catalyzes multiple steps in the biosynthetic route. nih.govresearchgate.netwikipedia.orgosti.govacs.orgnih.govnih.gov

In organisms like Streptomyces coelicolor, this compound synthase is a protein approximately 726 amino acids in length. nih.govwikipedia.org Structural and functional studies have revealed that the enzyme possesses two distinct catalytic domains: an N-terminal domain and a C-terminal domain. nih.govwikipedia.orgosti.govacs.orgnih.govnih.gov Both of these domains exhibit structural similarities to other known sesquiterpene synthases. nih.govresearchgate.net The catalytic activity of this compound synthase is absolutely dependent on the presence of divalent magnesium ions (Mg²⁺) as a cofactor, although other ions like Fe²⁺ or Cu²⁺ are significantly less effective. nih.govresearchgate.netwikipedia.orguniprot.org Predicted structural models suggest an αα domain architecture for the enzyme. osti.govacs.orgnih.gov

Enzymatic Conversion of Precursors

The conversion of FPP to this compound by this compound synthase is a two-step enzymatic process. wikipedia.orgresearchgate.netcore.ac.uk

The first step is catalyzed by the N-terminal domain of this compound synthase. This domain facilitates the Mg²⁺-dependent ionization and cyclization of FPP, yielding two primary products: germacradienol (B1257783) and germacrene D. nih.govresearchgate.netwikipedia.orgnih.gov In Streptomyces coelicolor, this reaction typically produces an approximate 85:15 mixture of germacradienol and germacrene D. nih.govresearchgate.netnih.gov The N-terminal domain may also produce small quantities of octalin. nih.govnih.gov

Following its formation, germacradienol is released from the N-terminal active site and subsequently binds to the C-terminal domain of the enzyme. wikipedia.org The C-terminal domain then catalyzes the second step: the Mg²⁺-dependent conversion of germacradienol to this compound. nih.govwikipedia.orgacs.orgnih.govnih.gov This conversion involves protonation, a second cyclization event, and a fragmentation reaction, specifically a retro-Prins type fragmentation, which results in the elimination of acetone (B3395972) and the formation of the characteristic bicyclic structure of this compound. nih.govwikipedia.orgacs.orgnih.govnih.gov

The enzymatic conversion can be summarized as follows:

| Step | Enzyme Domain | Substrate(s) | Product(s) | Cofactor |

| 1 | N-terminal | Farnesyl diphosphate (FPP) | Germacradienol, Germacrene D (approx. 85:15) | Mg²⁺ |

| 2 | C-terminal | Germacradienol | This compound, Acetone | Mg²⁺ |

Cyclization Mechanisms and Intermediates

The biosynthesis of this compound from FPP involves a two-step process catalyzed by the bifunctional this compound synthase. The N-terminal domain of the enzyme is responsible for the initial cyclization of FPP, a C₁₅ acyclic sesquiterpene precursor. researchgate.netnih.gov This reaction yields a mixture primarily composed of (4S,7R)-germacra-1(10)E,5E-dien-11-ol (germacradienol) and a minor product, (−)-(7S)-germacrene D. nih.govresearchgate.netacs.org The C-terminal domain then takes over, catalyzing the conversion of germacradienol into this compound. nih.govresearchgate.net

The mechanism for the conversion of germacradienol to this compound involves proton-initiated cyclization and a retro-Prins type fragmentation. wikipedia.orgacs.orgacs.org This fragmentation results in the loss of a 2-propanol side chain, presumably as acetone, and the generation of an octalin intermediate. nih.govwikipedia.orgacs.orgacs.org Subsequent reprotonation of the octalin intermediate, followed by a 1,2-hydride shift and capture of the resulting carbocation by water, leads to the formation of this compound. nih.govwikipedia.orgacs.orgacs.org

Experimental evidence supporting this mechanism includes isotopic labeling studies using deuterated FPP. For instance, incubation of recombinant germacradienol synthase with [1,1-²H₂]FPP or (1R)-[1-²H]FPP resulted in the formation of this compound-d₁ and octalin-d₁. acs.org Incubations carried out in D₂O also showed deuterium (B1214612) incorporation patterns consistent with the proposed three protonation steps involved in this compound formation. acs.org

The proposed intermediates in the conversion of germacradienol to this compound are illustrated below:

| Intermediate Name | Description |

| Germacradienol | Initial cyclic alcohol product from FPP cyclization |

| Octalin intermediate | Trisnorsesquiterpene formed after retro-Prins fragmentation |

Stereochemical Course of this compound Formation

While aspects of the cyclization mechanism are understood, a detailed picture of the stereochemical course of this compound formation has been a subject of investigation. researchgate.net The conversion of FPP to germacradienol and germacrene D by the N-terminal domain is thought to involve the partitioning of a common germacradienyl cation intermediate. nih.gov The formation of germacrene D involves a stereospecific 1,3-hydride shift. nih.govgenome.jp The alternative formation of germacradienol can occur through cyclization to an enzyme-bound, trans-fused bicyclic intermediate, isolepidozene, followed by proton-initiated ring opening and capture by water. nih.gov

The stereochemistry of the final this compound molecule, specifically the (−)-geosmin enantiomer, arises from the specific cyclization and rearrangement steps catalyzed by the enzyme. wikipedia.orgnih.gov Studies using isotopically labeled precursors have helped to elucidate the fate of specific hydrogen atoms from FPP during the formation of this compound. For example, GC-MS analysis of labeled this compound derived from [2-²H]FPP revealed that a proton from FPP undergoes a 1,2-hydride shift to ring B of this compound, consistent with the proposed mechanism. nih.govacs.org

Influence of Divalent Cations on this compound Synthase Activity

Divalent cations are essential cofactors for the activity of this compound synthase. nih.govwikipedia.orgosti.govacs.org The enzymatic conversion of FPP to this compound shows an absolute requirement for a divalent cation, with Mg²⁺ being strongly preferred. nih.govresearchgate.netacs.org Both the N-terminal and C-terminal catalyzed reactions are absolutely dependent on Mg²⁺. nih.gov Site-directed mutagenesis studies have implicated the Mg²⁺-binding regions in both domains of the protein in the conversion of FPP to germacradienol and subsequently to this compound. nih.gov

Other divalent cations can influence enzyme activity. For instance, Fe²⁺ or Cu²⁺, when present alone or in combination with Mg²⁺, have been shown to suppress this compound formation by a factor of three or more, suggesting that these redox-active metal ions are not required and can interfere with the process. acs.orgashs.org Studies with other terpene cyclases also indicate that while Mg²⁺ is often optimal, other cations like Mn²⁺ can support activity, albeit sometimes at lower levels, while others like Ni²⁺, Zn²⁺, and Ca²⁺ may be poor replacements or unable to serve as cofactors. biorxiv.org

The role of Mg²⁺ in the ionization-dependent cyclization of allylic diphosphate substrates like FPP is well-established in terpene synthases. nih.gov However, its specific role in the electrophilic polyene-type cyclization catalyzed by this compound synthase is less clear. nih.gov

Data on Divalent Cation Influence

Research has investigated the relative activity of this compound synthase in the presence of different divalent cations. While specific quantitative data varies depending on the enzyme source and experimental conditions, studies consistently show a strong preference for Mg²⁺.

| Divalent Cation | Relative this compound Synthase Activity (Illustrative) |

| Mg²⁺ | 100% |

| Mn²⁺ | ~72% biorxiv.org |

| Fe²⁺ | Significantly reduced |

| Cu²⁺ | Significantly reduced |

| Ni²⁺ | ~31% biorxiv.org |

| Zn²⁺ | ~4% biorxiv.org |

| Ca²⁺ | Minimal or no activity biorxiv.org |

Note: The relative activity values are illustrative and can vary based on the specific enzyme and experimental conditions used in different studies.

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is controlled at the genetic level, with the geoA gene encoding the bifunctional this compound synthase being central to this process. nih.govresearchgate.netwikipedia.org

Linkages to Chlorophyll (B73375) Synthesis Pathways

In cyanobacteria, there is experimental evidence suggesting an association between the biosynthesis of this compound and chlorophyll a synthesis. researchgate.netfrontiersin.org The direct precursors for this compound synthesis, geranyl pyrophosphate (GPP) and farnesyl diphosphate (FPP), are also intermediate products of the chlorophyll a synthesis pathway. researchgate.netfrontiersin.org This shared precursor pool suggests a potential competition for substrates between the synthesis of earthy-musty odorants like this compound and photosynthetic pigments, particularly during phases of reduced photosynthetic activity. researchgate.netfrontiersin.org

The mevalonate (MVA) and 2-methylerythritol-4-phosphate (MEP) pathways are the primary routes for isoprenoid synthesis in microorganisms, providing the precursors like FPP for this compound biosynthesis. nih.gov While the MEP pathway is considered predominant in many bacterial groups, including Streptomyces and cyanobacteria, the MVA pathway may also contribute to isoprenoid synthesis and this compound production in certain organisms or under specific growth conditions. nih.govcore.ac.uk

Support Genes and Their Contribution to this compound Activity

While the geoA gene encoding this compound synthase is the primary gene directly responsible for catalyzing this compound formation, other genes may play a supporting role in regulating or influencing this process. In cyanobacteria, the this compound synthase gene (geo) has been found to be located in a transcription unit with two cyclic nucleotide-binding protein genes (cnb). mdpi.com These cnb genes are predicted members of the cyclic adenosine (B11128) monophosphate (cAMP) receptor protein/fumarate nitrate (B79036) reductase regulator (Crp–Fnr) family, suggesting a potential role in transcriptional regulation of this compound synthesis. mdpi.com This operon structure with cnb genes has been observed in most investigated this compound-producing cyanobacteria. mdpi.com

Comparative genomics studies in Streptomyces have identified SCO6073 as a conserved core gene present in all examined strains, suggesting its essential role in this compound production across the genus. jmb.or.kr While the core genome contains essential housekeeping genes, accessory genomes in bacteria, including myxobacteria, can be enriched in genes related to signaling pathways and secondary metabolism, potentially including regulatory elements that influence this compound production. frontiersin.org

Further research is needed to fully elucidate the roles of these potential support genes and the complex regulatory networks that govern this compound biosynthesis in different microorganisms.

Biological Origins and Producer Organism Ecology of Geosmin

Prokaryotic Producers of Geosmin

Several groups of bacteria are known to produce this compound, with Actinobacteria and Cyanobacteria being the most prominent. nih.govacs.orgjic.ac.uknih.govmdpi.comasm.orgshreveportlawater.govresearchgate.netiwaponline.comfrontiersin.org

Actinobacteria (e.g., Streptomyces spp., Nocardia fluminea)

Actinobacteria, particularly the genus Streptomyces, are well-established producers of this compound and are significant contributors to the earthy odor of soil. wikipedia.orgnewildernesstrust.orgnih.govasm.orgresearchgate.netmicrobiologysociety.orgresearchgate.netglobalsoilbiodiversity.org Streptomyces species are filamentous bacteria commonly found in soil, playing a crucial role in the decomposition of organic matter. microbiologysociety.orgresearchgate.net this compound production in Streptomyces is often associated with spore formation, suggesting a potential role in spore dispersal by attracting organisms like springtails. wikipedia.orgresearchgate.netmicrobiologysociety.orgglobalsoilbiodiversity.org

Other non-Streptomyces actinomycetes, such as Nocardia fluminea, are also potent producers of this compound. acs.orgasm.orgnih.govbioflux.com.rousda.govoup.com These bacteria can be found in both terrestrial and aquatic environments, including recirculating aquaculture systems. asm.orgbioflux.com.rousda.govoup.com Studies have isolated this compound-producing Nocardia cummidelens and Nocardia fluminea from biosolids in aquaculture systems. usda.govoup.com

Research on Streptomyces radiopugnans has explored optimizing culture conditions for increased this compound production, identifying D-glucose and urea (B33335) as suitable carbon and nitrogen sources, respectively. nih.gov

Cyanobacteria (e.g., Dolichospermum circinale, Anabaena spp., Pseudanabaena sp., Lyngbya kuetzingii, Planktothrix sp., Phormidium sp., Oscillatoria sp.)

Cyanobacteria, often referred to as blue-green algae, are major producers of this compound in aquatic environments and are frequently implicated in taste and odor issues in drinking water sources. wikipedia.orgnih.govfrontiersin.orgmdpi.comasm.orgshreveportlawater.goviwaponline.comfrontiersin.orgmicrobiologysociety.orgresearchgate.netjmb.or.kr Numerous genera and species of cyanobacteria have been identified as this compound producers, including Anabaena, Dolichospermum circinale (Anabaena circinalis), Phormidium, Planktothrix, Oscillatoria, and Pseudanabaena. wikipedia.orgmdpi.comiwaponline.commicrobiologysociety.orgjmb.or.kriwaponline.com

Anabaena species are common this compound producers in eutrophic lakes and rivers. iwaponline.comjmb.or.kr Studies on Anabaena ucrainica have identified the this compound synthase gene (geo) and its location in an operon, a pattern observed in other this compound-producing cyanobacteria. mdpi.com Anabaena circinalis isolated from the Murrumbidgee River in Australia was found to be a prolific producer of this compound, with a significant portion retained intracellularly. iwaponline.com The amount of this compound produced by Anabaena viguieri has been shown to vary with nitrogen source concentration, with higher production observed under nitrogen-fixing conditions. nih.gov

Phormidium species, such as Phormidium retzii and Phormidium sp. isolated from water reservoirs, are also known to produce this compound. nih.govresearchgate.netdergipark.org.tr Research on Phormidium sp. has identified and studied the expression of this compound synthase genes, geoA1 and geoA2. nih.gov Oscillatoria sp. has also been confirmed as a this compound producer, with higher temperatures potentially stimulating this compound levels. dergipark.org.tr

The presence of the this compound synthase gene (geoA) is used as a molecular marker for identifying potential this compound-producing cyanobacteria. wikipedia.orgmdpi.comfrontiersin.orgjmb.or.kr While cyanobacteria are considered the primary source of this compound in many aquatic systems, the amount produced can be influenced by environmental factors such as temperature and light intensity, although optimal conditions can vary between species and strains. jmb.or.krresearchgate.netdergipark.org.trscilit.com

Myxobacteria (e.g., Myxococcus xanthus)

Myxobacteria are another group of prokaryotes known to produce this compound. wikipedia.orgnih.govacs.orgnih.govresearchgate.netfrontiersin.org Myxococcus xanthus, a soil-dwelling myxobacterium, has been identified as a this compound producer. researchgate.net Like Actinobacteria, this compound production in myxobacteria may play a role in ecological interactions, potentially acting as a warning signal or influencing the behavior of other organisms. researchgate.net The biosynthesis of this compound in myxobacteria may involve the mevalonate (B85504) (MVA) pathway for isoprenoid synthesis. nih.gov

Other Bacterial Phyla Involved in this compound Production

While Actinobacteria and Cyanobacteria are the most well-studied prokaryotic producers, this compound production has also been detected in other bacterial groups. shreveportlawater.govresearchgate.netfrontiersin.orgresearchgate.net Some studies have indicated the presence of putative this compound-producing bacteria within the Delta and Gammaproteobacteria. researchgate.net Additionally, groups affiliating within Actinomycetales, such as the genus Trueperella and the family Acidimicrobiaceae, have been identified as potential this compound producers in aquatic environments. frontiersin.org The scattered distribution of this compound synthase genes across diverse bacterial groups suggests an ancient origin and potential horizontal gene transfer events during evolution. mdpi.commicrobiologysociety.orgresearchgate.net

Eukaryotic Producers of this compound

Beyond the prokaryotic realm, some eukaryotic organisms are also capable of producing this compound. wikipedia.orgnih.govacs.orgmicrobiologysociety.orgnih.gov

Fungi

Certain fungi, particularly some fungal molds like Penicillium species, have been identified as this compound producers. nih.govacs.orgmicrobiologysociety.orgnih.gov While less studied than bacterial sources in the context of water quality, fungi can contribute to earthy or musty odors, particularly in environments like biofilms within water treatment plants or in food spoilage. nih.gov The ability to produce this compound appears to be phylogenetically conserved in genera from both bacteria and fungi. acs.org

Vascular Plants (e.g., Red Beet, Cactus Flowers)

Beyond microbial sources, this compound has been identified in some vascular plants, notably red beet (Beta vulgaris L.) and certain cactus flowers. nih.govacs.orgleibniz-lsb.de

This compound has also been detected in the scent produced by the flowers of some cactus species. nih.govacs.orgperfumersupplyhouse.com This presence of this compound in cactus flowers is hypothesized to play a role in pollinator interactions, potentially attracting pollinators who associate the scent with the presence of water. perfumersupplyhouse.comresearchgate.net Studies on dehydrothis compound-producing cacti have shown that the floral scent is dominated by isoprenoids, including dehydrothis compound, a related compound. researchgate.net The emission of these volatiles is typically diurnal, coinciding with the daily opening of the flowers. researchgate.net

Variability in this compound Production Among Microbial Strains and Species

This compound production can vary considerably among different microbial strains and species. asm.org While many studies have focused on cyanobacteria and actinomycetes as major producers, the capacity for this compound production is not universal within these groups, and the levels produced can differ significantly. nih.govasm.org

Among Streptomyces strains, for instance, variations in cell-specific this compound production of up to 200-fold have been reported. asm.org Not all Streptomyces species are this compound producers, while some non-streptomycete actinomycetes, such as Nocardia, are potent producers. nih.gov

Cyanobacteria are considered significant sources of this compound in aquatic environments. nih.govasm.org However, the number of cyanobacterial species that are significant producers is not fully known. asm.org Studies have identified various cyanobacterial genera capable of producing this compound, including Anabaena, Phormidium, Planktothrix, Geitlerinema, and Jaaginema. wikipedia.orgasm.orgfrontiersin.org Research has also shown that the abundance of certain cyanobacteria, such as Dolichospermum circinale, can be significantly correlated with this compound concentrations in water bodies. mdpi.com

Environmental factors and growth conditions can also influence this compound production by microbial strains. asm.orgresearchgate.net For example, studies with Streptomyces tendae have shown that growth media can significantly impact volatile organic compound yield, with the highest production observed in sporulating cultures. asm.org In recirculating aquaculture systems, aerobic, organic-rich conditions have been found to stimulate the growth of actinomycetes and subsequent this compound production. researchgate.net

Data on this compound Production Variability:

| Microbial Group | Example Organisms | Reported Variability in Production | Notes |

| Actinomycetes | Streptomyces spp., Nocardia spp. | Up to 200-fold difference reported among Streptomyces strains. asm.org | Not all strains within these genera produce this compound. nih.gov |

| Cyanobacteria | Anabaena, Dolichospermum, Phormidium, etc. | Significant correlation between abundance of certain genera and this compound concentration. mdpi.comiwaponline.com | Diverse species across several taxons produce this compound. nih.gov |

| Myxobacteria | Myxococcus xanthus, Stigmatella aurantica | Mentioned as producers. joyfulmicrobe.com | Less studied compared to cyanobacteria and actinomycetes. frontiersin.org |

| Fungi | Penicillium spp., Botrytis cinerea, Chaetomium | Mentioned as producers. nih.gov | Less studied compared to cyanobacteria and actinomycetes. frontiersin.org |

Ecological and Environmental Dynamics of Geosmin Occurrence

Spatial and Temporal Distribution of Geosmin in Environments

This compound is found across diverse ecosystems, with its presence and concentration varying spatially and temporally depending on environmental conditions and microbial activity.

Aquatic Ecosystems (Lakes, Reservoirs, Rivers, Brackish Water, Marine Environments)

In aquatic environments, this compound is a significant contributor to taste and odor issues in drinking water and farmed fish wikipedia.org. It is primarily produced by certain species of cyanobacteria (blue-green algae) and actinobacteria wikipedia.orgnih.gov. These microorganisms can be found in both benthic (bottom) and pelagic (open water) zones of lakes, reservoirs, and rivers nih.gov. The spatial distribution of this compound in lakes can be influenced by factors such as the distribution of producing organisms, water currents, and stratification nih.gov. Temporal variations in this compound concentrations are often linked to the growth cycles and environmental conditions favoring the proliferation of these microorganisms, such as nutrient levels, temperature, and light availability nih.govmdpi.com. While commonly associated with freshwater systems, some studies have indicated the production of this compound by microorganisms in brackish water environments as well nih.gov. Although less frequently reported, the presence of this compound-producing microorganisms in marine environments is also possible, though taste and odor issues are more prevalent in freshwater sources researchgate.net.

Terrestrial Ecosystems (Soil, Decaying Organic Matter)

This compound is a characteristic volatile compound of soil, contributing to the earthy smell, particularly noticeable after rainfall, a phenomenon known as petrichor wikipedia.orgwisdomlib.orgjoyfulmicrobe.com. The primary producers of this compound in terrestrial ecosystems are actinobacteria, especially the genus Streptomyces, which are abundant in soil and play a crucial role in the decomposition of organic matter wisdomlib.orgresearchgate.netird.fr. Myxobacteria and some fungi also contribute to this compound production in soil wikipedia.orgjoyfulmicrobe.comnih.gov. The concentration of this compound in soil can vary depending on factors such as soil type, moisture content, temperature, and the amount of decaying organic matter present ird.fr. The release of this compound from soil is particularly enhanced when soil is disturbed or becomes wet after a dry period, as water droplets can trap and release the volatile compound into the air joyfulmicrobe.com.

Ecological Roles of this compound as a Chemical Signal (Semiochemical)

This compound functions as a semiochemical, a chemical signal that mediates interactions between organisms acs.orgnih.govacs.org. Its distinct odor is detectable by many animals, influencing their behavior in various ecological contexts acs.orgnih.govresearchgate.net. While it can act as an attractant for some organisms, such as camels, elephants, and mosquitoes, aiding in the location of water sources or oviposition sites, it also serves as a repellent or warning signal for others joyfulmicrobe.comnih.govresearchgate.net.

Warning Signal for Predator Avoidance

This compound has been shown to act as a warning signal, indicating the presence of potentially harmful microorganisms or substrates nih.govacs.orgresearchgate.netasm.orgnih.govbiorxiv.orgfindlaylab.ca. This aposematic function helps deter predation or consumption by susceptible organisms.

Deterrence of Bacterivorous Nematodes (Caenorhabditis elegans)

Research has demonstrated that this compound repels bacterivorous nematodes, such as Caenorhabditis elegans nih.govresearchgate.netasm.orgnih.govbiorxiv.orgfindlaylab.ca. These nematodes graze on bacteria, and this compound production by certain bacterial species, particularly Streptomyces coelicolor, signals the presence of toxic secondary metabolites produced by these bacteria nih.govasm.orgnih.govbiorxiv.orgfindlaylab.ca. While this compound itself is not toxic to the nematodes, its presence warns them to avoid consuming the potentially harmful bacteria, thereby benefiting both the predator (by avoiding toxins) and the prey (by reducing predation) nih.govasm.orgnih.govfindlaylab.ca. Studies using C. elegans mutants have indicated that the detection of this compound and the subsequent avoidance behavior are mediated by specific gustatory neurons asm.orgnih.govbiorxiv.orgfindlaylab.ca.

Data Table: Effect of this compound on C. elegans Behavior

| Condition | Nematode Behavior | Reference |

| Presence of this compound (no bacteria) | Repelled, altered crawling behavior | nih.govresearchgate.netasm.orgnih.govbiorxiv.orgfindlaylab.ca |

| Presence of this compound-producing bacteria | Reduced grazing on bacteria, avoidance of colonies | nih.govasm.orgnih.govbiorxiv.orgfindlaylab.ca |

| Presence of non-Geosmin-producing bacteria | Normal grazing behavior | biorxiv.orgbiorxiv.org |

| C. elegans mutants lacking ASE neurons | Predation on this compound-producing bacteria restored | asm.orgnih.govbiorxiv.orgfindlaylab.ca |

Repulsion of Fruit Flies from Spoiled Substrates

This compound also acts as a repellent for fruit flies (Drosophila melanogaster), deterring them from feeding or laying eggs on spoiled substrates contaminated with this compound-producing molds and bacteria acs.orgnih.govmpg.desciencedaily.comdb-thueringen.deresearchgate.net. This compound indicates the presence of toxic microorganisms that can be harmful to the flies and their larvae mpg.desciencedaily.comdb-thueringen.deresearchgate.net. Fruit flies possess a specialized olfactory circuit that is highly sensitive to this compound, triggering an avoidance response even in the presence of attractive odors mpg.desciencedaily.comdb-thueringen.de. This behavioral response helps fruit flies avoid consuming or laying eggs on rotten food, increasing their survival rate mpg.desciencedaily.com.

Data Table: Effect of this compound on Fruit Fly Behavior

| Condition | Fruit Fly Behavior | Reference |

| Presence of this compound | Repulsion, avoidance of odor source | acs.orgnih.govmpg.desciencedaily.comdb-thueringen.deresearchgate.net |

| Presence of this compound-producing molds/bacteria on substrate | Avoidance of feeding and oviposition on the substrate | mpg.desciencedaily.comresearchgate.net |

| Presence of this compound in mixture with attractive odors | Avoidance response to this compound overrides attraction to other odors | mpg.desciencedaily.com |

| Substrates with non-Geosmin-producing microorganisms | Normal feeding and oviposition behavior (if microorganisms are not otherwise harmful) | mpg.deresearchgate.net |

This compound, a bicyclic alcohol with a distinct earthy or musty odor, is a volatile organic compound produced primarily by microorganisms, notably certain species of Actinobacteria (such as Streptomyces) and cyanobacteria. wikipedia.orgresearchgate.netsarahs-world.blog Its presence in the environment plays a significant role in various ecological interactions, often acting as a semiochemical that triggers behavioral responses in a wide range of organisms. researchgate.netnih.gov

Attraction Signal for Organisms

This compound serves as a chemical signal that can mediate both attraction and aversion behaviors across different species. researchgate.netnih.gov While some organisms are repelled by this compound, potentially as a warning of harmful microbes, others are strongly attracted to it, utilizing the scent for crucial survival behaviors like locating resources or suitable habitats. researchgate.netsarahs-world.blognih.gov

Attraction for Water Source Location (e.g., Camels, Elephants)

In arid and semi-arid environments, the scent of this compound is hypothesized to be a significant attractant for animals seeking water sources. nih.gov Species such as camels and elephants may associate the earthy smell of this compound with the presence of freshwater, enabling them to locate water over considerable distances. nih.govcuriousclinicians.combrainly.com This attraction is thought to be a crucial adaptation for survival in environments where water is scarce. curiousclinicians.combrainly.com The production of this compound by soil bacteria in moist conditions, such as after rainfall, releases the compound into the air, making it detectable by these animals. brainly.commeteorologiaenred.com This symbiotic relationship suggests that animals attracted to this compound contribute to the dispersal of the bacteria's spores, for instance, by carrying them on their bodies or in their digestive tracts after drinking from a water source. curiousclinicians.commeteorologiaenred.com

Attraction for Oviposition Sites (e.g., Aedes aegypti mosquitoes)

Unlike the aversive response observed in some insects like the vinegar fly (Drosophila melanogaster), this compound acts as an attractant for Aedes aegypti mosquitoes, influencing their selection of egg-laying sites. nih.govcdc.govbiorxiv.org Female Aedes aegypti mosquitoes are drawn to this compound, likely associating the scent with microbial-rich environments, including those containing cyanobacteria, which serve as a food source for their larvae. nih.govcdc.govbiorxiv.orglestudium-ias.com Research has demonstrated that Aedes aegypti mosquitoes show a clear preference for ovipositing in water containing this compound or this compound-producing cyanobacteria. biorxiv.orglestudium-ias.com This attraction is mediated by the mosquito's olfactory system, which is highly sensitive to this volatile compound. nih.govcdc.govbiorxiv.org Field studies have further shown that this compound can be effectively used as a bait to attract female mosquitoes for surveillance and control purposes. nih.govcdc.govbiorxiv.orgce21.com

Role in Honeybee Behavior and Nesting Site Location

This compound also influences the behavior of honeybees. Studies have shown that this compound can suppress the defensive stinging behavior of honeybees, particularly at very low concentrations. researchgate.netcolab.wsresearchgate.net The mechanisms underlying this effect involve the honeybee's olfactory system, where this compound appears to interact with olfactory receptor neurons. researchgate.netresearchgate.net While the exact ecological significance of this suppression is still being investigated, it highlights this compound's role as a semiochemical affecting hymenopteran behavior. Furthermore, some soil-dwelling insects, such as fire ants (Solenopsis invicta), are attracted to this compound produced by actinobacteria in the soil, which influences their nesting site selection. researchgate.netplos.orgmdpi.com This attraction to actinobacteria-rich soil, mediated by volatiles like this compound, may offer a survival advantage by reducing the risk of fungal infection for the ant queens and workers. plos.org

Environmental and Physiological Factors Influencing this compound Production and Release

The production and release of this compound by microorganisms are influenced by a complex interplay of environmental and physiological factors. mdpi.comsemanticscholar.org Understanding these factors is crucial, particularly in the context of managing taste and odor issues in water sources. mdpi.comjmb.or.kr

Nutrient Availability and Stress (Nitrogen, Phosphorus)

Nutrient availability, particularly the concentrations and ratios of nitrogen and phosphorus, significantly impacts this compound production in cyanobacteria. mdpi.comjmb.or.krsci-hub.senih.govresearchgate.net Studies have shown that nutrient enrichment, especially high total nitrogen concentrations, can promote the growth and dominance of this compound-producing cyanobacteria species, leading to elevated this compound levels in water bodies. mdpi.comnih.govresearchgate.net Conversely, phosphorus limitation or stress has been observed to decrease this compound productivity in some cyanobacteria strains. jmb.or.kr Research indicates that low nitrogen to phosphorus ratios can favor the growth of cyanobacteria and the occurrence of this compound episodes. nih.govresearchgate.net For instance, experiments have shown that high nutrient concentrations and low dissolved inorganic nitrogen to soluble reactive phosphorus ratios create optimal conditions for the development of Oscillatoria genus within biofilms, leading to increased this compound production. researchgate.net

Temperature and Light Intensity

Temperature and light intensity are also key environmental factors influencing this compound synthesis and release by cyanobacteria and other microorganisms. mdpi.comjmb.or.krnih.govnih.govresearchgate.netresearchgate.net The optimal conditions for this compound production can vary depending on the specific producing organism. mdpi.comresearchgate.netresearchgate.net Some studies suggest that lower temperatures and lower light intensities can stimulate intracellular this compound formation and accumulation in cells. nih.govresearchgate.net For example, maximal this compound production has been observed at lower temperatures (e.g., 10°C) in some cyanobacteria species, while higher temperatures (e.g., 25°C) may favor biomass production but repress this compound synthesis. mdpi.comsci-hub.seresearchgate.net Similarly, lower light intensities have been correlated with higher this compound synthesis in some organisms. sci-hub.seresearchgate.net However, other research indicates that the relationship between light, temperature, and this compound production can be complex and may not always show a direct correlation in natural environments. mdpi.comresearchgate.net High light intensity, for instance, has been shown to inhibit gas vacuole formation in some cyanobacteria, which could indirectly influence their buoyancy and distribution, and thus this compound release. nih.gov

Attraction for Oviposition Sites (e.g., Aedes aegypti mosquitoes)

Environmental and Physiological Factors Influencing this compound Production and Release

pH and Dissolved Oxygen Levels

Water chemistry parameters such as pH and dissolved oxygen (DO) levels play a role in the ecological dynamics of this compound. Both pH and dissolved oxygen are considered main water quality impact factors influencing the concentration of odor compounds like this compound. frontiersin.org Monitoring these parameters is relevant in drinking water treatment plants to assess risks associated with cyanobacteria, major producers of this compound. researchgate.net

Anoxic or anaerobic conditions, particularly in the bottom waters of stratified lakes and reservoirs, can influence the activity of potential this compound producers. fcgov.comnoaa.gov Studies suggest that actinomycetes, a group known to produce this compound, are likely less active in oxygen-depleted sediments. fcgov.com Furthermore, this compound production itself has not been documented in anoxic environments. nih.gov

Changes in pH can also be associated with events that lead to the release of intracellular this compound. For instance, lower pH levels have been observed in water samples where cyanobacterial lysis occurred, a process that releases cellular contents, including volatile organic compounds like this compound. nih.gov While the direct impact of pH on this compound production rates is less clear from the available information, its association with cell lysis suggests an indirect link to the presence of dissolved this compound in the water column.

Water Flow and Thermal Stratification

The physical dynamics of water bodies, including water flow and thermal stratification, significantly influence the distribution and concentration of this compound. Thermal stratification is a common phenomenon in lakes and reservoirs during periods of warmer weather, where a distinct layer of warmer, less dense water (epilimnion) forms above a layer of colder, denser water (hypolimnion). fcgov.comumn.edu This stratification typically develops in spring and strengthens throughout the summer and into the fall, with temperature differences between layers potentially ranging from 7 to 15°C. fcgov.comumn.edu

During thermal stratification, this compound concentrations tend to be higher in the upper, warmer layers of the water column. umn.edumdpi.com For example, in one reservoir study, the highest this compound concentration (108 ng/L) was observed in the upper layer during July. mdpi.com Inflowing colder water during stratification can form density currents within the metalimnion (the transitional layer between the epilimnion and hypolimnion). fcgov.com

Low water flow conditions have been associated with a higher presence of microbially produced this compound. nih.gov Reduced flow can lead to longer water residence times, allowing producer populations to grow and accumulate metabolites. Conversely, higher flow rates and shorter hydraulic retention times in systems like depuration tanks have been shown to result in lower waterborne this compound levels. noaa.gov

Thermal destratification, which typically occurs in autumn, involves the mixing of the water layers. This process can lead to the release of accumulated this compound from the previously stratified layers into the entire water column, potentially impacting downstream water quality for extended periods. umn.edu Stratification can also contribute to the development of anoxic conditions in deeper waters, which, as mentioned previously, are not conducive to this compound production by some organisms. noaa.govtandfonline.com The vertical transport of particle-bound this compound through water or particle movements, such as the rising of buoyant biofilm patches, can also contribute to the distribution of this compound within the water column. Current time information in Asia/Manila.

Trophic State of Aquatic Systems

The trophic state of an aquatic ecosystem, a classification based on its nutrient concentration and biological productivity, is closely linked to the occurrence of this compound. ufl.eduks.gov Trophic states range along a continuum from oligotrophic (low nutrients, low productivity) to mesotrophic (intermediate nutrients, moderate productivity) and eutrophic (high nutrients, high productivity). ufl.eduks.govdws.gov.za Eutrophication, the process of nutrient enrichment, can lead to increased biological productivity, often favoring the growth of cyanobacteria, which are primary producers of this compound. ufl.edudws.gov.zawilsonlab.com

Excess nutrient loads and imbalances in nutrient ratios, particularly increasing nutrient concentrations and lower nitrogen to phosphorus (TN:TP) ratios, can promote the growth and dominance of cyanobacteria, potentially leading to this compound episodes. nih.gov Studies have indicated that low TN:TP ratio conditions (e.g., <30:1 by mass) can favor this compound outbreaks in reservoirs. nih.gov High levels of total phosphorus are often identified as a critical nutrient regulating algal growth in reservoirs. mdpi.com

While eutrophic systems are frequently associated with taste and odor problems due to abundant cyanobacteria, this compound outbreaks can also occur in mesotrophic systems. researchgate.netfcgov.com For example, a significant this compound outbreak was reported in a reservoir generally classified as mesotrophic. fcgov.com Research suggests that trophic state indices based on chlorophyll-a concentration (TSI Chl-a), a measure of algal biomass, may be better predictors of cyanobacteria and associated taste and odor compounds like this compound compared to indices based solely on total phosphorus (TSI TP). wilsonlab.com Chlorophyll-a concentrations have been observed to be higher when TN:TP ratios are below 10. wilsonlab.com

Data Snippets for Potential Table Inclusion:

An interactive table could illustrate the relationship between different TN:TP ratios and the likelihood or concentration of this compound, drawing from studies that observed higher this compound levels at lower TN:TP values. Similarly, a table could compare trophic state classifications (e.g., mesotrophic vs. eutrophic) with documented occurrences or typical concentration ranges of this compound based on monitoring data from various water bodies.

Mechanisms of Extracellular Release (Cell Lysis vs. Transporter Activity)

This compound produced within microbial cells exists initially in a cell-bound (intracellular) form. For this compound to contribute to the odor detected in water, it must be released into the dissolved (extracellular) phase. While increased cell numbers of producer organisms directly contribute to higher total this compound concentrations, the release of intracellular this compound is a critical step leading to taste and odor issues. jmb.or.kr

Cell lysis appears to be a primary mechanism for the release of intracellular this compound into the surrounding water. jmb.or.kr Lysis can occur due to various factors, including natural cell death or senescence, degradation by heterotrophic microorganisms, or grazing by aquatic organisms like fish. nih.govjmb.or.krfrontiersin.org During the digestion of cyanobacteria by fish, for example, enzymes and the low pH in the digestive system may facilitate the lysis of cells and the release of intracellular this compound. frontiersin.org Degradation of organic matter containing cell-bound this compound by heterotrophic bacteria can also transfer this compound into the dissolved fraction, particularly under conditions where subsequent degradation of this compound is low. nih.gov

Some volatile organic compounds produced by cyanobacteria, including this compound, have been shown to exhibit lytic activity against cyanobacteria themselves, potentially contributing to a feedback loop where lysis releases more VOCs. nih.gov Furthermore, studies on viral infections in cyanobacteria have demonstrated that viruses can cause cell lysis and the release of intracellular compounds like toxins, suggesting a similar mechanism could be significant for the release of intracellular this compound. mdpi.com

While the possibility of active transporter-mediated release or passive diffusion of this compound across cell membranes exists, the available research prominently highlights cell lysis as a major pathway for the transfer of significant amounts of intracellular this compound to the dissolved phase, directly impacting water quality.

Proportion of Cell-Bound vs. Dissolved this compound Fractions

In aquatic environments, this compound can be found in both a cell-bound (associated with particulate matter, primarily the producing organisms) and a dissolved ( freely dispersed in the water) fraction. wikipedia.orgresearchgate.netnih.goviu.edu The relative proportions of these two fractions can vary depending on the specific producer organisms present and the prevailing environmental conditions. nih.gov

Research indicates that this compound is often found predominantly in the cell-bound fraction in natural water bodies. researchgate.netnih.goviu.edu This contrasts with other taste and odor compounds like 2-methylisoborneol (B1147454) (2-MIB), which is frequently observed more in the dissolved fraction. researchgate.netnih.goviu.edu Studies have reported high bound-to-dissolved (B:D) ratios for this compound. iu.edu

The conversion of cell-bound this compound to the dissolved form is largely driven by processes that disrupt the cells, such as lysis and degradation. nih.gov Heterotrophic microbial activity that degrades cells containing this compound is a significant mechanism for transferring cell-bound this compound into the water-soluble fraction. nih.gov Grazing by organisms like crustaceans can also influence the relative amounts of dissolved and cell-bound this compound by breaking open cells and releasing their contents. nih.gov The vertical transport of particle-bound this compound, for instance, through the movement of buoyant cyanobacterial mats, can also affect the distribution of the cell-bound fraction within the water column. Current time information in Asia/Manila.

Data Snippets for Potential Table Inclusion:

A comparative table could illustrate the typical distribution of this compound between the cell-bound and dissolved fractions in different aquatic systems or under varying conditions, potentially contrasting it with the distribution of other compounds like 2-MIB based on reported B:D ratios or observed percentages in each fraction.

Research on the Impact of Geosmin on Environmental Quality and Biological Systems

Geosmin as a Drinking Water Quality Impairment Agent

This compound is a major challenge for water utilities and remains one of the most frequent causes of consumer complaints regarding drinking water quality. nih.govnih.gov Its presence, even at very low concentrations, can lead to water being perceived as unsafe or poorly treated by consumers. nih.govnih.govmdpi.com

Sensory Perception and Consumer Complaints

The human olfactory system is exceptionally sensitive to this compound, capable of detecting it at concentrations as low as 4 to 10 nanograms per liter (ng/L), which is equivalent to parts per trillion (ppt). mdpi.comresearchgate.netscottishwater.co.uktribu.lacolumbiascwater.net Some individuals may even detect it at levels below 5 ng/L. scottishwater.co.ukcolumbiascwater.netccmwa.orgcwwga.org This low detection threshold means that even minute amounts can cause noticeable taste and odor issues. wikipedia.orgtribu.la The odor is often described as earthy or musty. wikipedia.orgscottishwater.co.ukccmwa.orgcwwga.orgurbanutilities.com.auraco.cat Heating water, such as for showers or hot drinks, can release these compounds into the atmosphere, making the smell more easily detected. scottishwater.co.uk While this compound in drinking water is not considered harmful to human health, the unpleasant taste and odor can lead to a loss of consumer confidence in the water supply. mdpi.comnih.govnih.govmdpi.comscottishwater.co.ukcolumbiascwater.netccmwa.orgcwwga.orgurbanutilities.com.aunewater.com.au Consumer complaints related to earthy and musty tastes and odors are frequently reported to water utilities, particularly during periods of algal blooms. mdpi.comusgovcloudapi.net

Impact on Water Utilities and Management

This compound poses significant management challenges for water utilities. nih.govnih.govfrontiersin.org Its presence necessitates proactive monitoring and treatment strategies to ensure the aesthetic quality of drinking water. columbiascwater.netccmwa.orgcwwga.orgnwg.co.uk this compound is considered one of the most difficult compounds to remove during conventional water treatment processes. ccmwa.orgcwwga.org Utilities often employ methods such as powdered activated carbon (PAC) dosing, which can adsorb this compound, to reduce its levels in treated water. columbiascwater.netcwwga.orgnewater.com.au However, even with treatment, complete removal can be challenging, especially when raw water concentrations are high. newater.com.au Some utilities also utilize advanced oxidation processes like ozonation, which can be effective in removing this compound, though excessive ozonation can have negative impacts on removal efficiency. mdpi.com The difficulty and cost associated with monitoring and treating this compound are significant concerns for drinking water treatment companies. frontiersin.orgnih.gov The occurrence of this compound episodes can negatively affect consumer confidence in the quality of the supplied drinking water. mdpi.comfrontiersin.org Research is ongoing to develop more effective and cost-efficient methods for this compound control in water treatment. nih.govnordforsk.org

Off-Flavor Problems in Aquaculture Systems

This compound is a major cause of off-flavor issues in farmed fish, leading to significant economic losses for the aquaculture industry. mdpi.comresearchgate.netresearchgate.netultraaqua.comnih.gov The accumulation of this compound in fish tissue imparts an undesirable earthy or muddy taste, which is considered a quality defect by consumers and can result in rejection of produce by buyers. mdpi.comresearchgate.netultraaqua.comfrontiersin.orgglobalseafood.orgresearchgate.netnih.gov

Accumulation and Depuration in Fish Tissue

This compound is a lipophilic compound, meaning it readily dissolves in fats and oils. researchgate.netmdpi.comglobalseafood.org This property facilitates its bioconcentration and accumulation in the lipid-rich tissues of fish, such as muscle and ovaries. mdpi.commdpi.comglobalseafood.orgresearchgate.net The uptake of this compound by fish is dynamic and reversible, allowing the compound to diffuse between the water and the fish, primarily via the gills. mdpi.commdpi.comglobalseafood.org While gills have traditionally been considered the main uptake site, studies suggest that uptake through the intestinal tract may also be a significant source, particularly if fish ingest this compound-producing microorganisms. mdpi.comfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.net

To address off-flavor issues before harvest, fish farmers commonly employ a process called depuration. researchgate.netultraaqua.comglobalseafood.orgresearchgate.netnih.gov This involves transferring fish to tanks containing clean, this compound-free water, allowing the accumulated this compound to be excreted from their tissues until concentrations fall below human sensory detection limits. researchgate.netultraaqua.comglobalseafood.orgresearchgate.netwur.nl The time required for effective depuration depends on factors such as the initial this compound concentration in the fish, the elimination rate, fish size, lipid content, water temperature, and the properties of the depuration water. globalseafood.orgresearchgate.netwur.nl Studies have shown that this compound accumulates to higher levels in tissues with higher lipid content, such as ovaries compared to fillets, potentially requiring longer depuration times for these tissues. globalseafood.orgwur.nl

The kinetic studies of this compound in fish have provided insights into its accumulation and depuration rates. For example, research on Atlantic salmon has shown that this compound concentrations in fillets can be reduced through depuration. researchgate.net Studies on other species, like barramundi, have also examined the accumulation of this compound in fish flesh. researchgate.net

Here is a data table illustrating typical this compound detection thresholds in water and fish tissue:

| Matrix | Detection Threshold (approx.) | Unit | Source |

| Water | 4 - 10 | ng/L (parts per trillion) | mdpi.comresearchgate.nettribu.la |

| Water | < 5 | ng/L | nih.govresearchgate.net |

| Fish Tissue | < 250 | ng/kg (parts per billion) | nih.govresearchgate.net |

Here is a data table illustrating bioaccumulation factors (BAFs) for this compound in different fish tissues:

| Tissue | Bioaccumulation Factor (BAF) | Unit | Source researchgate.net |

| Skin | 105.79 | L/kg | researchgate.net |

| Muscle | 61.71 | L/kg | researchgate.net |

| Liver | 51.22 | L/kg | researchgate.net |

Role of Fish Intestinal Microbiota in this compound Uptake

While gill uptake is a primary route, the intestinal microbiota of fish can also play a role in this compound accumulation. frontiersin.orgresearchgate.netnih.govresearchgate.net this compound-producing bacteria, including Cyanobacteria and Actinomycetales, have been identified in the intestinal mucous layer and digesta of fish like tilapia. frontiersin.orgresearchgate.netnih.gov The presence of these microorganisms in the digestive system suggests that the intestinal tract may be an important, though previously overlooked, source of this compound uptake in fish. frontiersin.orgresearchgate.netnih.gov Fish can ingest this compound-producing microbes, such as filamentous cyanobacteria, which are known this compound producers. frontiersin.orgnih.govresearchgate.net Uptake and digestion of these microbes could lead to the accumulation of this compound in fish flesh. frontiersin.orgnih.govresearchgate.net Research indicates that a significant percentage of the this compound content in fish flesh might originate from bacteria within the intestine if their intracellular this compound is released. researchgate.net This highlights the potential for managing the intestinal microflora, possibly through the application of probiotic microorganisms, to improve fish quality and reduce off-flavor. frontiersin.orgresearchgate.net

Economic Implications for the Aquaculture Industry

Off-flavor problems caused by this compound have significant economic consequences for the aquaculture industry worldwide. researchgate.netultraaqua.comnih.gov The earthy or muddy taste in fish reduces consumer preference and can lead to rejection of products by fish processing companies and consumers. mdpi.comresearchgate.netultraaqua.comfrontiersin.orgresearchgate.netnih.gov This negatively impacts the market value of aquaculture products. frontiersin.orgnih.gov

The primary method for mitigating off-flavor is depuration, which involves holding fish in clean water before harvest. researchgate.netultraaqua.comresearchgate.netnih.gov However, this process adds extra time to the production cycle, typically averaging an additional 10 days for this compound reduction to acceptable levels. ultraaqua.com This prolonged production time translates to increased costs for farmers. researchgate.netnih.gov Furthermore, fish are generally not fed during depuration, which can result in weight loss and a decrease in lipid content, further impacting profitability. nordforsk.orgresearchgate.netwur.nl The need for large quantities of high-purity water for depuration also represents a considerable cost. ultraaqua.com The economic impact of this compound off-flavor underscores the importance of developing effective strategies to prevent or minimize its accumulation in farmed fish, either through managing the microbial communities in aquaculture systems or improving depuration techniques. researchgate.netnordforsk.orgultraaqua.comnih.gov

Deterioration of Food and Beverage Quality

This compound is a major contributor to undesirable earthy/musty off-flavors in numerous food and beverage products, leading to substantial commercial losses. nih.govacs.org Its presence is often linked to microbial activity, either in the raw materials or during processing and storage. tentamus.com Humans are highly sensitive to this compound, capable of detecting it at very low concentrations. wikipedia.orgresearchgate.netscottishwater.co.uk

Impact on Specific Foods (e.g., Beets, Beans, Cocoa)

While the earthy flavor imparted by this compound is a desirable characteristic in some foods, such as beetroots, its presence in others is considered a significant quality defect. researchgate.nettentamus.comsciencedaily.comku.dk this compound is responsible for off-flavors in foods like beans and cocoa. nih.govacs.orgsciencedaily.comearth.comyumda.com In cocoa products, this compound is considered an undesirable compound due to its earthy odor quality. tentamus.com In beetroots, this compound is produced endogenously, not by external microbes, suggesting a distinct biosynthetic pathway within the plant itself. wikipedia.org

Impact on Beverages (e.g., Wine, Grape Juice)

This compound adversely affects the sensory quality and acceptance of various beverages, including wine and grape juice. nih.govacs.orgsciencedaily.comearth.comyumda.com In grape juice and wine, this compound can be a persistent defect, particularly in products made from grapes affected by rot, such as that caused by Botrytis cinerea and Penicillium expansum. researchgate.netuminho.pt Botrytis cinerea and Penicillium expansum are known to produce volatile compounds, including this compound, that impact grape and wine quality. uminho.pt Research indicates that the metabolism of amino acids by B. cinerea may favor this compound synthesis, which significantly affects wine flavor quality due to this compound's low olfactory threshold and stability during aging. researchgate.net this compound can be found in wines at concentrations exceeding its olfactory perception threshold, contributing to an earthy aroma. researchgate.netresearchgate.net The (-)-geosmin enantiomer is reported to be much more odoriferous than the (+)-form and has been identified in wine and grape juice from rotten grapes. researchgate.net this compound can also enter beverages through contaminated water used in production. flavoractiv.com

Human Olfactory Perception of this compound

The human olfactory system exhibits extreme sensitivity to this compound. wikipedia.org This sensitivity allows humans to detect the compound at remarkably low concentrations, contributing to the perception of earthy or musty odors in the environment and in food and water. wikipedia.orgscottishwater.co.uk The perception threshold for this compound in water is reported to be very low, ranging from 4 to 42 ng/L. researchgate.net Some individuals can detect this compound in drinking water at concentrations as low as 5 ppt (B1677978) (ng/L). scottishwater.co.uk

Identification and Characterization of Human Odorant Receptors (e.g., OR11A1)

Despite this compound being a well-known odorant since its isolation in 1965, the specific human odorant receptor responsible for its perception remained elusive until recently. acs.orgsciencedaily.comleibniz-lsb.de Through comprehensive receptor screening, the human odorant receptor OR11A1 has been identified and characterized as being responsive to this compound. sciencedaily.comearth.comyumda.comleibniz-lsb.detribu.lanih.govresearchgate.net Out of 616 human olfactory receptor variants tested in one study, only the OR11A1 receptor responded to physiologically relevant concentrations of this compound. sciencedaily.comearth.comyumda.comleibniz-lsb.de Further testing against 177 other food-relevant odorants revealed that only 2-ethylfenchol, another earthy-smelling compound of microbial origin, significantly activated OR11A1. sciencedaily.comearth.comleibniz-lsb.detribu.la This suggests a degree of selectivity for bicyclic terpenoid alcohols with similar structural features and odor properties. acs.org OR11A1 is among the most highly expressed odorant receptors in the human olfactory mucosa, supporting its potential biological relevance in detecting substances like this compound. acs.org It is hypothesized that OR11A1 evolved to detect this compound's off-odor as a warning against consuming spoiled food or water. acs.org

Comparative Olfactory Receptor Responses Across Species

This compound acts as a volatile chemosensory trigger influencing both avoidance and attraction behaviors across various species, suggesting its role as a semiochemical. nih.govacs.org For instance, this compound warns fruit flies (Drosophila melanogaster) of spoiled food, leading to avoidance behavior, while it attracts camels to water-rich areas. sciencedaily.comearth.comyumda.comleibniz-lsb.detribu.lampg.de In Drosophila melanogaster, this compound activates a single class of olfactory sensory neurons expressing the odorant receptor Or56a, which is exclusively tuned to this compound. sdbonline.orgnih.gov This stimulus triggers a dedicated neural pathway that overrides other food odor signals, promoting avoidance of potentially toxic microbes. mpg.desdbonline.org

Comparative studies of the OR11A1 receptor across different mammalian species have shown that its function in detecting this compound is conserved. nih.govacs.orgnih.govresearchgate.net However, the sensitivity of this receptor varies among species. acs.org For example, the OR11A1 ortholog from the kangaroo rat (Dipodomys ordii) demonstrated a significantly higher sensitivity to this compound, being more than 100 times more sensitive than the human OR11A1 receptor in in vitro assays. acs.orgsciencedaily.comtribu.laresearchgate.net The kangaroo rat receptor was capable of detecting this compound at low nmol/L concentrations in bacterial extracts. acs.orgresearchgate.net This suggests that while the receptor's function is conserved, the level of sensitivity has diverged during evolution, potentially reflecting different ecological pressures and the varying importance of this compound as a signal in different environments. acs.orgsciencedaily.comtribu.la In honey bees (Apis mellifera), this compound suppresses defensive behavior elicited by alarm pheromones at very low concentrations, with neuronal responses in the antennal lobe decreasing with increasing this compound concentration. nih.gov

Here is a table summarizing some of the comparative olfactory receptor responses to this compound:

| Species | Receptor/Neuron Type Activated by this compound | Behavioral Response to this compound | Relative Sensitivity (vs. Human OR11A1) |

| Human (Homo sapiens) | OR11A1 | Perception (Earthy/Musty Odor) | 1x (Reference) |

| Kangaroo Rat (Dipodomys ordii) | OR11A1 ortholog | Not specified (Attraction to water likely) | >100x higher acs.orgsciencedaily.comtribu.laresearchgate.net |

| Fruit Fly (Drosophila melanogaster) | Or56a (single class of OSNs) | Avoidance | High (activates dedicated pathway) mpg.desdbonline.orgnih.gov |

| Camel (Camelus ferus) | OR11A1 ortholog (tested) | Attraction (to water-rich areas) | Tested, sensitivity shown acs.orgsciencedaily.comearth.comyumda.comleibniz-lsb.detribu.la |

| Honey Bee (Apis mellifera) | Multiple receptor types (computational model suggests) | Suppression of defensive behavior (at low conc.) | Not directly compared to human OR11A1 |

This table illustrates the diverse roles this compound plays as a chemical signal across species and highlights the varying sensitivities of their olfactory systems to this compound.

Advanced Analytical Methodologies for Geosmin Detection and Monitoring

Sample Preparation and Pre-enrichment Techniques

Effective sample preparation and pre-enrichment are critical for the sensitive detection of geosmin, which is often present at very low concentrations. Various techniques have been developed and optimized for extracting and concentrating this compound from different sample matrices mdpi.com.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a widely used solvent-free technique for the extraction and concentration of volatile and semi-volatile compounds like this compound from various samples, including water and air chromatographyonline.commdpi.comusgs.govnih.gov. The method involves exposing a fiber coated with an adsorbent material to the sample (either directly or in the headspace above the sample), where analytes partition onto the fiber coating usgs.govnih.gov. The fiber is then inserted into the injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the analytical column for separation and detection nih.gov.

SPME offers advantages such as simplicity, speed, and reduced solvent usage . Different fiber coatings, such as divinylbenzene-carboxen-polydimethylsiloxane (DVB/CAR/PDMS), have been evaluated for their effectiveness in extracting this compound usgs.govnih.gov. Studies have shown that SPME can achieve low detection limits for this compound, with reported values as low as 10 parts-per-trillion (ng/L) oup.comnih.gov. However, SPME can sometimes exhibit a large relative standard deviation, and inconsistent recoveries can occur due to factors like equilibration time, extraction temperature, and fiber condition oup.comnih.gov. Headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above the sample, is a commonly used configuration for odor analysis mdpi.comresearchgate.net. SPME Arrow, a variation with a larger adsorbent amount and sturdier construction, has also been successfully applied for this compound analysis, achieving a limit of quantitation of 1 ng/L without requiring salting-out shimadzu.com.

Reported detection limits for this compound using SPME coupled with GC-MS vary depending on the specific method and matrix. One study reported a method detection limit of 1.9 ng/L in 45-milliliter water samples using a DVB/CAR/PDMS fiber usgs.gov. Another study utilizing SPME and CI-MS-MS reported a detection limit of 0.20 ppt (B1677978) for this compound chromatographyonline.com.

Membrane-Assisted Solvent Extraction (MASE)

Membrane-Assisted Solvent Extraction (MASE) is a liquid-liquid extraction technique that utilizes a semipermeable membrane to separate the organic extraction solvent from the aqueous sample oup.comliverpool.ac.uk. In this method, an organic solvent is contained within a low-density polypropylene (B1209903) bag, which is then immersed in the water sample liverpool.ac.uk. Analytes migrate across the membrane into the organic phase liverpool.ac.uk.

Compared to SPME, MASE has been reported to provide greater precision, although it may be less sensitive oup.comnih.gov. MASE also allows for multiple injections from the same extracted sample oup.comnih.gov. A study comparing MASE and SPME for this compound detection in aqueous samples reported a recovery of 85% for this compound using MASE with hexane (B92381) as the extractant solvent oup.com. Limits of detection for this compound using MASE coupled with GC-MS (SIM) were determined to be 25 pg of material oup.com. The technique requires careful attention to potential contamination and membrane blocking, particularly with raw water samples liverpool.ac.uk.

Purge and Trap (PT)

Purge and Trap (PT) is a widely used technique for concentrating volatile organic compounds (VOCs), including this compound, from water samples ysi.commdpi.comglsciences.euresearchgate.net. In this method, an inert gas is bubbled through the water sample, stripping the volatile analytes from the liquid phase estanalytical.com. The stripped analytes are then swept onto an adsorbent trap, where they are retained researchgate.netestanalytical.com. The trap is subsequently heated to thermally desorb the analytes, which are then transferred to a GC column for separation researchgate.net.

PT is a solvent-free pre-concentration technique that can be fully automated researchgate.net. It is known for its high sensitivity for VOC analysis researchgate.net. Optimization of PT parameters such as purge flow rate, purge time, temperature, and sample volume is crucial for maximizing purging efficiency and achieving low detection limits ysi.com. Studies have demonstrated the effectiveness of PT coupled with GC-MS for this compound analysis in drinking water, achieving low reporting levels ysi.comglsciences.eu. Method detection limits as low as 0.092 ng/L for this compound have been reported using optimized PT-GC-MS methods glsciences.eu.

Reported performance characteristics for a PT-GC-MS method for this compound analysis:

| Parameter | Value | Unit | Citation |

| Method Detection Limit | 0.092 | ng/L | glsciences.eu |

| Repeatability (% RSD) | 3.1 | % | glsciences.eu |

| Linearity (R²) | > 0.999 | - | glsciences.eu |

| Calibration Range | 1 to 10 | ng/L | glsciences.eu |

| Sample Volume | 20 (loop size) | mL | glsciences.eu |

Another validated purge-and-trap method reported linearity (r²) ≥ 0.995 over a calibration range of 0-100 ng/L for this compound .

Liquid-Liquid Extraction (LLE) and Liquid-Liquid Microextraction (LLME)

Liquid-Liquid Extraction (LLE) is a traditional sample preparation technique that involves the separation of analytes from an aqueous sample into an immiscible organic solvent based on their differential solubilities liverpool.ac.ukmdpi.com. While LLE can be used for this compound analysis, it often requires relatively large volumes of toxic organic solvents and can be time-consuming mdpi.comatlantis-press.com. Concentrating the extract can also be problematic due to the volatile nature of this compound atlantis-press.com.